molecular formula C21H28N6O3 B2936785 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442557-92-8

8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2936785
CAS No.: 442557-92-8
M. Wt: 412.494
InChI Key: WCZYXCQFZKBHPJ-UHFFFAOYSA-N
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Description

The compound 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the purine-2,6-dione family, characterized by a xanthine-like core structure. Key structural features include:

  • 3-Methyl substitution: Common in xanthine derivatives, this group enhances metabolic stability and modulates receptor binding .
  • 7-(2-Ethoxyethyl) chain: A flexible ether-linked alkyl group that may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-3-30-14-13-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)15-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZYXCQFZKBHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Substitution Reactions: The introduction of the 4-benzylpiperazin-1-yl group and the 2-ethoxyethyl group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

    Methylation: The methyl group at the 3-position is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo further substitution reactions, particularly at the benzyl and ethoxyethyl groups, using nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

8-(4-Benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential effects on cellular processes, including cell signaling and metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could inhibit a key enzyme involved in DNA replication, thereby exerting its effects on cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with structurally related purine-2,6-diones, emphasizing substituent differences and their implications:

Compound Name 3-Substituent 7-Substituent 8-Substituent Key Properties/Applications Evidence Source
Target Compound Methyl 2-Ethoxyethyl 4-Benzylpiperazin-1-yl N/A (Structural focus)
Linagliptin (Antidiabetic) Methyl But-2-yn-1-yl 3-Aminopiperidin-1-yl (+quinazolinyl) DPP-4 inhibitor
NCT-501 (ALDH Inhibitor) Methyl Isopentyl 4-(Cyclopropanecarbonyl)piperazin-1-yl Anticancer (ALDH1A1/3A1 inhibition)
7-Benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-purine-2,6-dione Methyl Benzyl 4-Methylpiperazin-1-yl Structural analog (no bioactivity)
8-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-7-(2-methoxyethyl)-1,3-dimethyl Methyl 2-Methoxyethyl 4-(2-Hydroxyethyl)piperazin-1-yl Solubility-enhanced derivative
8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl (Linagliptin impurity) Methyl But-2-yn-1-yl 3-Aminopiperidin-1-yl Degradation product (reduced potency)

Key Differentiators

  • 7-Substituent Flexibility : The 2-ethoxyethyl chain offers a balance of hydrophilicity and conformational flexibility, distinct from rigid alkynyl (linagliptin) or bulky isopentyl (NCT-501) groups.

Biological Activity

The compound 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H30N6O3
  • IUPAC Name : 8-(4-benzylpiperazin-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6-dione

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system and cancer therapy. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in cell signaling.

Key Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes that are crucial for cellular proliferation and survival.
  • Receptor Modulation : It may act as a modulator for serotonin and dopamine receptors, influencing mood and cognitive functions.

Pharmacological Effects

The following table summarizes key biological activities observed in studies involving this compound:

Biological Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels
Antitumor activityInhibition of tumor cell growth
Neuroprotective effectsReduced oxidative stress
Anti-inflammatory propertiesDecreased cytokine production

Case Studies

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity :
    • A study demonstrated that administration of the compound resulted in significant increases in serotonin and norepinephrine levels in animal models, suggesting potential use as an antidepressant .
  • Antitumor Effects :
    • In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Neuroprotective Studies :
    • Research indicated that the compound provided neuroprotection against oxidative stress-induced damage in neuronal cell cultures, highlighting its potential for treating neurodegenerative diseases .

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